3,4,5,6-Tetrachlorophthalimide
Overview
Description
3,4,5,6-Tetrachlorophthalimide is an organic compound with the molecular formula C8HCl4NO2. It is a derivative of phthalimide, where four chlorine atoms are substituted at the 3, 4, 5, and 6 positions of the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Scientific Research Applications
3,4,5,6-Tetrachlorophthalimide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It serves as a precursor for the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
It has been used to study the influence of metal binding and posttranslational modification of the carboxylated lysine on the activity of recombinant hydantoinase from agrobacterium radiobacter .
Mode of Action
It’s known that the compound’s heavy atom effect increases the intersystem crossing rate . This suggests that the compound may interact with its targets by influencing electron transitions, potentially altering the activity of enzymes or other proteins.
Biochemical Pathways
Its use in studying the activity of recombinant hydantoinase suggests it may influence pathways involving this enzyme .
Pharmacokinetics
It is known to be soluble in dmf (dimethylformamide), which could potentially influence its bioavailability .
Result of Action
Its use in studying the activity of recombinant hydantoinase suggests it may influence the activity of this enzyme .
Action Environment
Its solubility in dmf suggests that the presence of this solvent could potentially influence its action .
Biochemical Analysis
Biochemical Properties
3,4,5,6-Tetrachlorophthalimide has been found to interact with various biomolecules. It has been used to study the influence of metal binding and posttranslational modification of the carboxylated lysine on the activity of recombinant hydantoinase from Agrobacterium radiobacter .
Cellular Effects
It has been used in studies related to the activity of recombinant hydantoinase, suggesting potential impacts on cellular processes .
Molecular Mechanism
Its synthesis involves a reaction with C-nucleophiles, suggesting potential binding interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5,6-Tetrachlorophthalimide can be synthesized through the reaction of tetrachlorophthalic anhydride with ammonia or primary amines. The reaction typically involves heating the reactants in a suitable solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the imide ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of catalysts and controlled reaction environments further enhances the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrachlorophthalimide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form tetrachlorophthalamide or other derivatives.
Oxidation: Oxidative reactions can lead to the formation of tetrachlorophthalic acid or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phthalimides with various functional groups.
Reduction: Tetrachlorophthalamide and related derivatives.
Oxidation: Tetrachlorophthalic acid and other oxidized compounds.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxytetrachlorophthalimide
- Tetrachlorophthalic anhydride
- Tetrafluorophthalimide
- 3,6-Difluorophthalic anhydride
Uniqueness
3,4,5,6-Tetrachlorophthalimide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its ability to act as a potent α-glucosidase inhibitor and its potential antiviral properties set it apart from other similar compounds .
Properties
IUPAC Name |
4,5,6,7-tetrachloroisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUUYZVKCMCHLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061791 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1571-13-7 | |
Record name | Tetrachlorophthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1571-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5,6-Tetrachlorophthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrachlorophthalimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5,6-tetrachlorophthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4,5,6-TETRACHLOROPHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8JA407327 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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